molecular formula C22H27NO2 B13763333 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate CAS No. 64050-41-5

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate

Cat. No.: B13763333
CAS No.: 64050-41-5
M. Wt: 337.5 g/mol
InChI Key: YHUJWSLDSRQQKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate is a synthetic ester derivative combining a benzoate moiety with a 2-methylpiperidine group. The compound features:

  • Benzoate backbone: The 4-phenyl substituent distinguishes it from analogs like cyclomethycaine, which instead carries a cyclohexyloxy group at the same position.
  • Piperidine linkage: The 2-methylpiperidin-1-yl group is a common feature in compounds with CNS activity or receptor-binding capabilities .

Properties

CAS No.

64050-41-5

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate

InChI

InChI=1S/C22H27NO2/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-4,9-14,18H,5-8,15-17H2,1H3

InChI Key

YHUJWSLDSRQQKZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate typically involves:

  • Preparation of the 4-phenylbenzoate ester intermediate.
  • Introduction of the propyl linker.
  • N-alkylation or substitution with 2-methylpiperidine to form the final compound.

The synthetic route is modular, allowing for optimization at each stage to improve yield and purity.

Preparation of 4-Phenylbenzoate Ester Intermediate

The 4-phenylbenzoate moiety is commonly prepared via esterification of 4-phenylbenzoic acid or its derivatives with appropriate alcohols.

Typical Esterification Conditions:

Step Reagents & Conditions Notes & Yield
1 4-Phenylbenzoic acid + Propanol derivative, Acid catalyst (e.g., sulfuric acid), Reflux in methanol or ethanol Esterification under reflux for 4–16 hours yields methyl or ethyl esters with yields typically above 75%.
2 Workup involves neutralization with sodium carbonate, extraction with ethyl acetate, drying, and purification by chromatography Purified esters crystallize upon standing, facilitating isolation.

This step is critical as the purity of the ester intermediate directly impacts subsequent alkylation and amination steps.

Final Coupling and Purification

After alkylation, the crude product is subjected to:

  • Purification: Typically by recrystallization or chromatographic methods (silica gel column chromatography) to afford the pure this compound.

  • Characterization: Confirmed by NMR, HPLC, and mass spectrometry to ensure structural integrity and purity.

Summary of Key Preparation Steps and Conditions

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Esterification 4-Phenylbenzoic acid + methanol + H2SO4, reflux 4–16 h 75–90 Acid-catalyzed ester formation
2 Alkylation 3-Halopropyl ester + 2-methylpiperidine + K2CO3, DMF, 0–50 °C, 1–24 h 70–90 Base-mediated N-alkylation
3 Purification Chromatography or recrystallization Ensures product purity

Research Findings and Optimization Insights

  • Solvent Choice: Polar aprotic solvents such as DMF and NMP enhance nucleophilicity and reaction rates in alkylation steps.

  • Base Selection: Carbonate bases like potassium carbonate provide mild conditions, minimizing side reactions.

  • Temperature Control: Moderate temperatures (20–50 °C) balance reaction kinetics and selectivity.

  • Workup Procedures: Sequential aqueous extractions with brine and drying agents (MgSO4) ensure removal of inorganic impurities.

  • Yield Optimization: Prolonged reaction times and controlled addition of reagents improve yields and reduce by-products.

Chemical Reactions Analysis

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate involves its interaction with specific molecular targets. The piperidine ring is essential for its biological activity, and it may interact with enzymes or receptors in the body, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclomethycaine (3-(2-Methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate)

Structural Differences :

  • 4-Substituent: Cyclomethycaine has a 4-cyclohexyloxy group, whereas the target compound features a 4-phenyl group.
  • Molecular Weight: Cyclomethycaine has a molecular weight of 359.5 g/mol (C₂₂H₃₃NO₃) , while the target compound’s phenyl substituent likely reduces its molecular weight slightly (estimated ~345–350 g/mol).

Functional and Pharmacological Differences :

  • Application: Cyclomethycaine is a topical local anesthetic (0.5–2% solutions) used in minor surgeries due to its rapid onset and moderate duration of action . The 4-phenyl variant’s pharmacological profile remains uncharacterized but may exhibit altered potency or selectivity.
  • Physicochemical Properties : Cyclomethycaine’s cyclohexyloxy group enhances lipid solubility, favoring epidermal absorption. The phenyl group in the target compound may reduce solubility but improve aromatic stacking interactions in biological targets .
Table 1: Structural and Functional Comparison
Property 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate Cyclomethycaine
4-Substituent Phenyl Cyclohexyloxy
Molecular Weight ~345–350 g/mol (estimated) 359.5 g/mol
Primary Use Unknown (theoretical: local anesthetic) Topical local anesthetic (0.5–2% solution)
Key Reference N/A

Piperidine/Piperazine Derivatives with Antiviral Activity

Compounds such as 8{5,3} and 8{3,3} () share structural motifs with the target compound, including:

  • Piperidine/pyrrolidine cores : These moieties are critical for interactions with viral targets like the CXCR4 receptor in HIV-1 inhibition .
  • Substituent Variability : Modifications at the 4-position of the benzyl group (e.g., methoxy, chloro) influence antiviral potency and cytotoxicity.

Pharmacological Data :

  • EC₅₀ Values : Compound 8{5,3} demonstrated anti-HIV-1 activity (EC₅₀ = 0.8 μM) with low cytotoxicity (CC₅₀ > 100 μM), highlighting the importance of the piperidine-amine linkage .
  • SAR Insights : Bulky substituents (e.g., 2-methylpiperidine) enhance target binding but may reduce solubility. The target compound’s phenyl group could similarly balance hydrophobicity and binding affinity.

HBK Series (Phenoxy-Piperazine Derivatives)

The HBK compounds () feature piperazine cores with phenoxy-alkyl chains, differing significantly from the target compound’s ester-based structure. Key distinctions include:

  • Core Structure : Piperazine (HBK series) vs. piperidine (target compound).
  • Functional Groups: HBK compounds prioritize halogenated phenoxy groups (e.g., 2-chloro-6-methyl) for enhanced receptor antagonism, whereas the target compound’s benzoate ester may favor metabolic stability .

Q & A

Q. What are the recommended synthetic protocols for 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate, and how are intermediates validated?

Methodological Answer:

  • Synthesis Steps :
    • React 4-phenylbenzoic acid with thionyl chloride to form the acyl chloride intermediate.
    • Perform nucleophilic substitution with 3-(2-methylpiperidin-1-yl)propan-1-ol under anhydrous conditions (e.g., acetonitrile, 60°C, 12 hours) .
    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Validation :
    • Confirm intermediates (e.g., acyl chloride) using FT-IR (C=O stretch at ~1770 cm⁻¹) and ¹H-NMR (disappearance of -OH proton at δ 1.5–2.0 ppm) .
    • Final product purity is assessed via HPLC (C18 column, mobile phase: methanol/water 70:30, flow rate 1.0 mL/min) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

  • Structural Confirmation :
    • ¹H-NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methylpiperidinyl protons (δ 1.2–2.8 ppm), and ester-linked methylene (δ 4.1–4.3 ppm) .
    • 13C-NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary carbons in the piperidinyl moiety .
  • Physicochemical Analysis :
    • Determine melting point (mp) via differential scanning calorimetry (DSC).
    • Measure logP (octanol/water partition coefficient) using shake-flask method .

Q. What analytical methods are suitable for assessing purity and identifying process-related impurities?

Methodological Answer:

  • HPLC-UV/HRMS :
    • Use a C18 column with a gradient elution (methanol:buffer, pH 4.6) to separate impurities (e.g., unreacted starting materials, ester hydrolysis byproducts) .
    • Identify impurities via high-resolution mass spectrometry (HRMS) (e.g., [M+H]+ ion for 4-phenylbenzoic acid at m/z 213.0788) .
  • Reference Standards :
    • Cross-reference with pharmacopeial impurities (e.g., EP/BP-certified standards for piperazine derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side-product formation?

Methodological Answer:

  • Design of Experiments (DoE) :
    • Vary solvent polarity (e.g., DMF vs. acetonitrile) to assess nucleophilicity of the alcohol intermediate .
    • Optimize temperature (40–80°C) and reaction time (6–24 hours) using response surface methodology (RSM).
    • Introduce catalysts (e.g., DMAP) to accelerate esterification .
  • Side-Product Mitigation :
    • Monitor for N-alkylation byproducts (e.g., via LC-MS) and adjust stoichiometry (molar ratio 1:1.2 for acyl chloride:alcohol) .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

  • Advanced NMR Techniques :
    • Use 2D-COSY to assign overlapping proton signals (e.g., piperidinyl methyl vs. propyl methylene protons).
    • Perform NOESY to confirm spatial proximity of ester and piperidinyl groups .
  • Deuterium Exchange :
    • Treat the compound with D₂O to identify exchangeable protons (e.g., residual -OH in impurities) .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

  • SAR Workflow :
    • Synthesize analogs with modified substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .
    • Test in vitro activity (e.g., receptor binding assays for CNS targets) using radioligand displacement (IC₅₀ determination) .
    • Correlate electronic (Hammett σ values) and steric parameters (Taft’s Es) with bioactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2.0 (HCl) and pH 10.0 (NaOH) at 40°C for 24 hours; monitor ester hydrolysis via HPLC .
    • Oxidative stress : Treat with 3% H₂O₂; assess degradation products (e.g., benzoic acid derivatives) .
  • Kinetic Modeling :
    • Calculate degradation rate constants (k) using first-order kinetics .

Q. How should conflicting bioactivity data across studies be addressed?

Methodological Answer:

  • Data Reconciliation Steps :
    • Verify compound purity (≥98% via HPLC) and stereochemical integrity (chiral HPLC) .
    • Replicate assays under standardized conditions (e.g., cell line passage number, serum concentration) .
    • Perform meta-analysis of published IC₅₀ values to identify outliers .

Q. What methodologies are recommended for analyzing trace-level impurities in bulk samples?

Methodological Answer:

  • LC-MS/MS :
    • Use a triple quadrupole MS in MRM mode to detect impurities at ≤0.1% levels (e.g., 4-phenylbenzoic acid, m/z 213→167) .
  • Isolation and Identification :
    • Prep-HPLC to isolate impurities; characterize via NMR and HRMS .

Q. How can computational models enhance experimental design for this compound?

Methodological Answer:

  • In Silico Tools :
    • Predict logP and solubility using QSAR models (e.g., MarvinSketch, ACD/Labs).
    • Simulate receptor-ligand interactions via molecular docking (AutoDock Vina) to prioritize analogs .
    • Optimize synthetic routes using retrosynthesis algorithms (e.g., ChemAxon) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.